![molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0](/img/structure/B1432312.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Descripción general
Descripción
“7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 867034-08-0 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Application in Cancer Therapy
- Specific Scientific Field : Cancer Therapy
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes : The compound 4h significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Application in Multi-component Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield .
- Methods of Application or Experimental Procedures : The reaction proceeded through the carbocation intermediate . The electronic effect of the various substituents in aromatic rings was also investigated .
- Results or Outcomes : The newly designed protocol quickly constructed products under milder conditions .
Application in Diabetes Treatment
- Specific Scientific Field : Medical Research
- Summary of the Application : Compounds related to “7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antiepileptic and Anticonvulsant Properties
- Specific Scientific Field : Neurology
- Summary of the Application : Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds may be beneficial in the treatment of epilepsy and convulsions .
Application in Antibacterial, Antifungal, and Antiviral Activities
- Specific Scientific Field : Microbiology
- Summary of the Application : Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds showed significant activity on kinase inhibition .
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQXNDNNHZNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
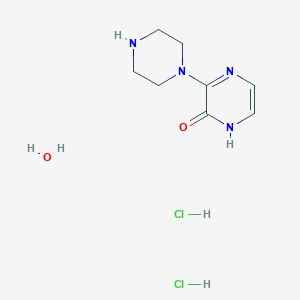
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
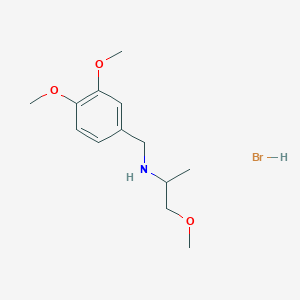
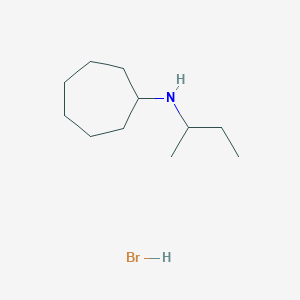
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
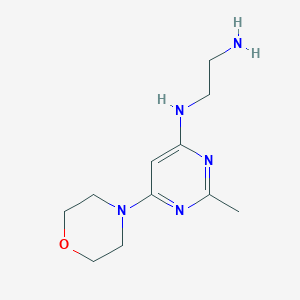
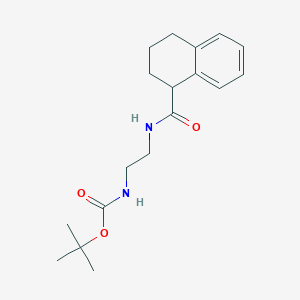
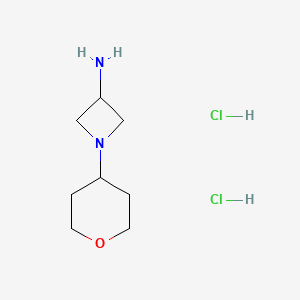
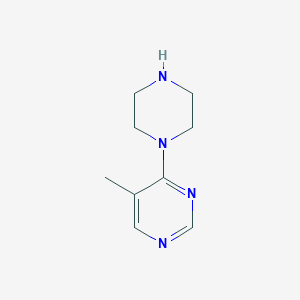
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
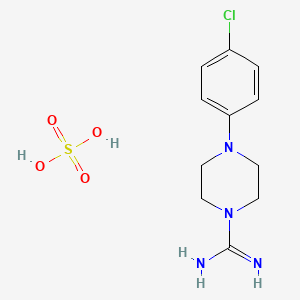
![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)